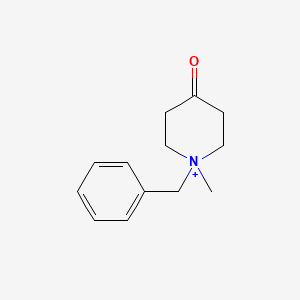

1-Benzyl-1-methylpiperidinium-4-one

描述

属性

分子式 |

C13H18NO+ |

|---|---|

分子量 |

204.29 g/mol |

IUPAC 名称 |

1-benzyl-1-methylpiperidin-1-ium-4-one |

InChI |

InChI=1S/C13H18NO/c1-14(9-7-13(15)8-10-14)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3/q+1 |

InChI 键 |

OXBUCKZAUJPPAG-UHFFFAOYSA-N |

规范 SMILES |

C[N+]1(CCC(=O)CC1)CC2=CC=CC=C2 |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Piperidinone Derivatives

Structural Variations and Substitution Patterns

The following table summarizes key analogues of 1-Benzyl-4-piperidone, highlighting differences in substituent positions and functional groups:

Physicochemical and Hazard Profiles

- Its liquid state and moderate boiling point make it suitable for reflux reactions .

- 1-Benzyl-3,3-dimethylpiperidin-4-one : Classified under H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation), indicating higher handling risks compared to unsubstituted derivatives .

- N-Benzyloxycarbonyl-4-piperidone : The carbamate group increases molecular weight and polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) for peptide synthesis .

Research Findings and Pharmacological Relevance

- 1-Benzyl-4-piperidone Hydrochloride : Cited in pharmaceutical catalogs as a building block for dopamine receptor ligands .

- 1-Benzyl-3-methylpiperidin-4-one : Used in the synthesis of kinase inhibitors, leveraging its rigid structure for target binding .

- Hazard Mitigation : The dimethyl derivative (173186-91-9) requires PPE (gloves, goggles) due to irritation risks, whereas unsubstituted 1-Benzyl-4-piperidone is safer for routine use .

准备方法

Direct N-Benzylation of 4-Piperidone Hydrochloride

The most straightforward method for synthesizing 1-benzyl-4-piperidone involves the alkylation of 4-piperidone hydrochloride with benzyl bromide. In this two-stage reaction:

-

Deprotonation : 4-Piperidone hydrochloride is treated with anhydrous potassium carbonate in dry dimethylformamide (DMF) to generate the free amine.

-

Alkylation : Benzyl bromide is added dropwise, and the mixture is heated at 65°C for 14 hours. The product is isolated via extraction with ethyl acetate, yielding 1-benzyl-4-piperidone with an 89.28% yield.

Key Data :

| Parameter | Value |

|---|---|

| Starting Material | 4-Piperidone hydrochloride |

| Alkylating Agent | Benzyl bromide |

| Base | K₂CO₃ |

| Solvent | DMF |

| Reaction Temperature | 65°C |

| Yield | 89.28% |

This method is favored for its simplicity and high yield but requires careful control of moisture and stoichiometry to avoid byproducts such as over-alkylation or hydrolysis.

Partial Reduction of Piperidine Carboxylates

Red-Al-Mediated Reduction

A highly selective approach for synthesizing 1-benzyl-4-piperidinealdehyde involves the partial reduction of 1-benzyl-4-piperidine carboxylates using sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al). This method avoids over-reduction to the alcohol by optimizing reagent ratios and temperature.

Mechanistic Insights :

-

Red-Al transfers a hydride to the ester carbonyl, forming an intermediate aluminate complex.

-

Hydrolysis of this complex yields the aldehyde, while competing pathways (e.g., enamine formation) are suppressed by additives like potassium tert-butoxide (KTB).

Optimized Conditions :

| Parameter | Value |

|---|---|

| Starting Material | 1-Benzyl-4-ethoxycarbonylpiperidine |

| Reducing Agent | Red-Al (1.15–1.25 equiv.) |

| Additive | Pyrrolidine (excess) |

| Temperature | 10°C |

| Solvent | Toluene |

| Yield | >90% |

This method is notable for its selectivity but requires ultralow temperatures and precise stoichiometry, limiting industrial applicability.

Red Aluminum Complexes for Industrial-Scale Synthesis

Patent-Based Methodology

A patent (CN105693596A) describes an improved protocol for synthesizing 1-benzyl-4-piperidinealdehyde using red aluminum (SMEAH) complexes with morpholine, piperidine, or pyrrolidine. The process involves:

-

Preparation of Red Aluminum Complex : SMEAH is pre-complexed with a nitrogen ligand (e.g., morpholine) to enhance stability and reactivity.

-

Controlled Reduction : The red aluminum complex is added dropwise to a solution of 1-benzyl-4-piperidine carboxylate at -5–0°C, minimizing byproduct formation.

-

Workup : The reaction is quenched with NaOH, and the product is extracted into an organic solvent (e.g., hexane or MTBE).

Industrial Advantages :

-

Yield : 91–96% across multiple batches.

-

Scalability : Demonstrated at kilogram scale with consistent purity (>98%).

-

Cost-Effectiveness : Avoids expensive reagents like TMSCHN₂ or cryogenic conditions.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

The table below contrasts three primary methods for synthesizing 1-benzyl-4-piperidine derivatives:

Key Findings :

-

The direct alkylation route is optimal for producing 1-benzyl-4-piperidone but cannot access aldehyde derivatives.

-

Red aluminum complexes offer superior yields and scalability for aldehyde synthesis compared to Red-Al.

常见问题

Q. How does pH and temperature affect the stability of this compound in aqueous solutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。